BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM.
BRD9539
CAS No.: 1374601-41-8
Cat. No.: VC0522005
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1374601-41-8 |
---|---|
Molecular Formula | C24H21N3O3 |
Molecular Weight | 399.4 g/mol |
IUPAC Name | 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28) |
Standard InChI Key | WPXMEOBILYVKBC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
BRD9539 is identified as 2-benzamido-1-(3-phenylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid with a molecular formula of C24H21N3O3 and a molecular weight of 399.44 Daltons. The compound is registered under CAS number 1374601-41-8 and appears as a white solid powder. BRD9539 contains a benzodiazole core structure with attached functional groups that contribute to its biological activity as an epigenetic modulator. The molecular structure includes a carboxylic acid group, which affects its cell permeability properties but is essential for its binding interaction with target enzymes .
The compound can be represented by the SMILES notation: OC(=O)C1C=C2N=C(NC(=O)C3C=CC=CC=3)N(CCCC3C=CC=CC=3)C2=CC=1, which provides a linear text representation of its chemical structure. Additionally, its InChiKey (WPXMEOBILYVKBC-UHFFFAOYSA-N) serves as a unique identifier for database searches and structural verification .
Physical and Chemical Properties
BRD9539 demonstrates specific physicochemical properties that influence its handling, storage, and biological applications. The compound exhibits high purity in commercial preparations, typically ≥98% as determined by analytical methods. For experimental use, BRD9539 requires dissolution in dimethyl sulfoxide (DMSO), achieving a maximum solubility of 16.67 mg/mL (41.73 mM) with ultrasonic assistance to ensure complete dissolution .
Table 1: Physical and Chemical Properties of BRD9539
Property | Value |
---|---|
Appearance | White solid powder |
Molecular Weight | 399.44 |
Molecular Formula | C24H21N3O3 |
CAS Number | 1374601-41-8 |
Purity | ≥98% |
Solubility | DMSO: 16.67 mg/mL (41.73 mM; requires ultrasonic) |
Physical State | Solid |
Chemical Name | 2-benzamido-1-(3-phenylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid |
Biological Activity and Mechanism of Action
BRD9539 functions primarily as an inhibitor of histone methyltransferase G9a (also known as euchromatin histone methyltransferase 2 or EHMT2), with an IC50 value of 6.3 μM. G9a is responsible for catalyzing the methylation of lysine 9 on histone H3 (H3K9), an epigenetic modification associated with transcriptional silencing and implicated in aberrant gene expression patterns in various disease states including cancer .
In addition to G9a inhibition, BRD9539 also inhibits Polycomb Repressive Complex 2 (PRC2) activity with similar potency. PRC2 is another chromatin-modifying complex that catalyzes methylation of histone H3 at lysine 27 (H3K27), which is associated with gene silencing. Importantly, BRD9539 shows selectivity in its inhibitory profile, demonstrating no inhibition of SUV39H1 (another H3K9 methyltransferase) or DNA methyltransferase 1 (DNMT1) at concentrations up to 40 μM. Only partial inhibition of NSD2 was observed, and exclusively at high concentrations (40 μM) .
Comparative Activity with Related Compounds
BRD9539 exists in a structural relationship with BRD4770, which functions as its methyl-ester analogue. In biochemical assays, BRD9539 demonstrates superior inhibitory potency compared to BRD4770, with only 20% remaining G9a activity at screening concentrations versus 45% for BRD4770. This indicates that BRD9539 is the more potent inhibitor in cell-free systems .
The conversion hypothesis is supported by the observation that methyl esters of biologically active carboxylic acids are rapidly hydrolyzed in cellular environments. The IC50 of BRD4770 in PANC-1 cells, as determined by Western blotting for trimethylated H3K9, was approximately 5 μM, which was significantly higher compared to existing substrate-competitive inhibitors .
Selectivity Profile and Off-Target Effects
Extensive testing has been conducted to evaluate BRD9539's selectivity profile against other epigenetic enzymes and kinases. In addition to the selective inhibition pattern against G9a and PRC2 mentioned previously, the activities of 16 other chromatin-modifying enzymes and 100 kinases involved in cell-cycle regulation and cancer cell biology were tested at concentrations of 5 or 10 μM BRD9539. Remarkably, no inhibitory activity was observed in any of these assays, highlighting the compound's high selectivity for its primary targets .
Table 2: Selectivity Profile of BRD9539 Against Various Enzymes
Enzyme | Inhibitory Activity |
---|---|
G9a | Active (IC50 = 6.3 μM) |
PRC2 | Active (similar potency to G9a) |
SUV39H1 | No inhibition up to 40 μM |
DNMT1 | No inhibition up to 40 μM |
NSD2 | Partial inhibition only at 40 μM |
16 other chromatin-modifying enzymes | No activity at 5-10 μM |
100 kinases (cell-cycle/cancer) | No activity at 5-10 μM |
For experimental use, dissolution in DMSO is recommended, with ultrasonic assistance required to achieve complete solubilization at concentrations approaching the maximum solubility of 16.67 mg/mL (41.73 mM). The compound is typically shipped under ambient temperature conditions as a non-hazardous chemical, though specific shipping details may vary and should be referenced in the accompanying Certificate of Analysis .
Table 3: Storage and Handling Guidelines for BRD9539
Parameter | Recommendation |
---|---|
Storage Condition | Dry, dark at -20°C for 1 year |
Stock Solution Storage | 0-4°C for 1 month |
Shelf Life | ≥12 months (when stored properly) |
Solvent for Dissolution | DMSO (requires ultrasonic assistance) |
Shipping Condition | Ambient temperature as non-hazardous chemical |
Research Applications and Future Directions
BRD9539 and its cell-permeable analogue BRD4770 represent valuable research tools for studying the role of G9a in various biological processes. The inhibition of G9a by these compounds enables investigation of H3K9 methylation in transcriptional regulation, gene silencing, and cancer biology. The link between G9a inhibition and cellular senescence, mediated through ATM pathway activation, presents a particularly interesting avenue for cancer research .
While BRD9539 itself has limited direct applications in cell-based research due to its permeability issues, it serves as an important reference compound for biochemical assays and for understanding structure-activity relationships in the development of improved G9a inhibitors. Its methyl-ester counterpart, BRD4770, offers a means to study G9a inhibition in cellular contexts .
The observation that G9a inhibition can induce senescence in cancer cells, particularly in the context of specific genetic backgrounds (such as PANC-1 cells with homozygous deletion of CDKN2A and alterations in TP53), suggests potential therapeutic applications for G9a inhibitors. Further research into the structural optimization of BRD9539 and related compounds could potentially yield more potent and cell-permeable inhibitors with clinical relevance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume